Photochemical Pathway: Z- vs. E-Isomer
Under direct photolysis, ethyl (2Z)-3-cyclopropylbut-2-enoate (CAS 21014-29-9) and its E‑isomer (CAS 825‑78‑5) undergo divergent reaction manifolds. The Z‑isomer favors ring expansion to bicyclo[2.1.0]pentanes, whereas the E‑isomer predominantly undergoes fragmentation to carbenes and subsequent collapse to allenes, furans, and cyclopropenes [1]. This stereochemical gating means that the choice of isomer directly determines the product class obtainable in photochemical processes.
| Evidence Dimension | Photochemical reaction pathway selectivity |
|---|---|
| Target Compound Data | Predominant pathway: ring expansion → bicyclo[2.1.0]pentanes |
| Comparator Or Baseline | Ethyl (2E)-3-cyclopropylbut-2-enoate (CAS 825-78-5): Predominant pathway: fragmentation → carbenes → allenes, furans, cyclopropenes |
| Quantified Difference | Qualitative pathway switch; no single numerical value reported; product ratios are isomer-dependent |
| Conditions | Direct photolysis (UV irradiation) in solution, as described by Jorgenson (1969) |
Why This Matters
For researchers employing photochemical steps in synthesis, selecting the Z‑isomer is essential for accessing bicyclopentane scaffolds, while the E‑isomer leads to fragmentation products; the wrong choice yields an entirely different product profile.
- [1] Jorgenson, M. J. Photochemistry of α,β-Unsaturated Esters. VII. Photolytic Behavior of Vinylcyclopropanecarboxylates. J. Am. Chem. Soc. 1969, 91 (23), 6432–6443. View Source
